(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H17ClN4O2 and its molecular weight is 404.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Biological Activities
This compound's derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The microwave-assisted synthesis of related pyrazoline and oxadiazolyl methanone derivatives has shown significant anti-inflammatory and antibacterial activities, highlighting the compound's potential in developing new therapeutics (Ravula et al., 2016). Similarly, pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties have demonstrated higher anticancer activity than the reference drug doxorubicin, alongside potent antimicrobial activity (Hafez et al., 2016).
Formulation Development for Poorly Soluble Compounds
The development of suitable formulations for poorly soluble compounds is crucial for their therapeutic application. A study on the formulation of a related compound to increase in vivo exposure has demonstrated that solubilized, precipitation-resistant formulations can achieve higher plasma concentrations, which is beneficial for the early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Compounds structurally related to the title compound have been investigated for their antimicrobial and anticancer activities. These studies have revealed novel scaffolds with potent activity against various microbial strains and cancer cell lines, offering insights into the compound's application in designing new therapeutic agents (Katariya et al., 2021).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis of related compounds have provided valuable information on their potential binding mechanisms and interactions with biological targets. This research aids in the rational design of new compounds with improved efficacy and specificity for desired biological activities (Sivakumar et al., 2021).
Properties
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-18-5-3-4-16(12-18)20-24-21(29-25-20)17-13-27(14-17)22(28)15-6-8-19(9-7-15)26-10-1-2-11-26/h1-12,17H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHRBFAKZLKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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